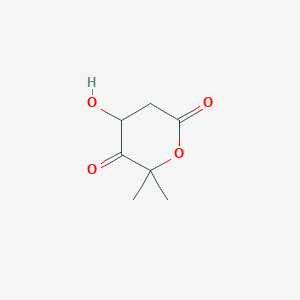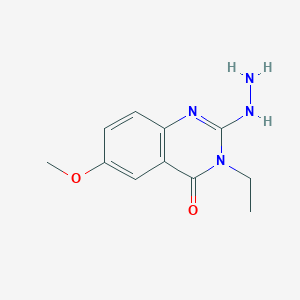![molecular formula C10H20N+ B14274140 3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium CAS No. 137246-50-5](/img/structure/B14274140.png)
3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with a diene or dienophile. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to result from its ability to interfere with the metabolic processes of the protozoa, leading to their death . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Shares a similar bicyclic structure but lacks the dimethyl substitution.
Bicyclo[3.3.1]nonane:
Uniqueness
3,3-Dimethyl-3-azoniabicyclo[3.2.2]nonane is unique due to its specific structural features, such as the dimethyl substitution and the incorporation of a nitrogen atom within the bicyclic framework.
Properties
CAS No. |
137246-50-5 |
|---|---|
Molecular Formula |
C10H20N+ |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3,3-dimethyl-3-azoniabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C10H20N/c1-11(2)7-9-3-4-10(8-11)6-5-9/h9-10H,3-8H2,1-2H3/q+1 |
InChI Key |
YRGRAYWIIXQMRX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CC2CCC(C1)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
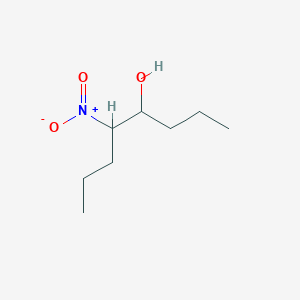
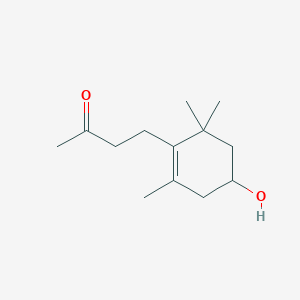

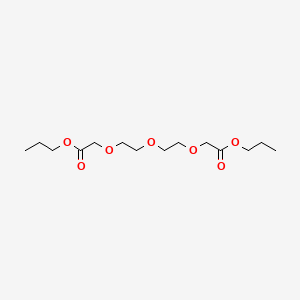
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
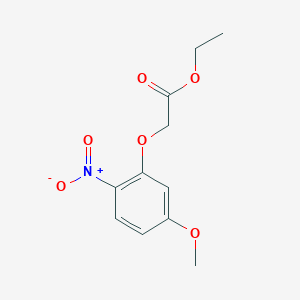
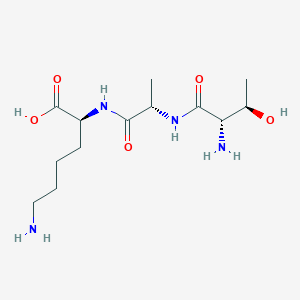
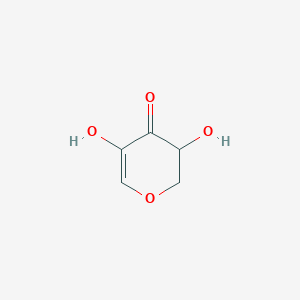
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

